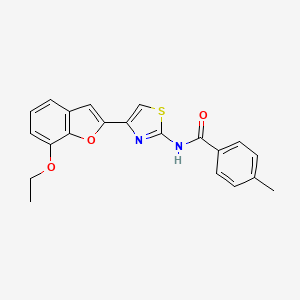

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown significant antimicrobial activity .

Scientific Research Applications

- Benzofuran derivatives, including our compound of interest, have demonstrated potent anti-tumor effects. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression .

- Specifically, studies have highlighted the inhibitory effects of benzofuran derivatives on various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

- Benzofuran compounds exhibit antibacterial activity against a range of pathogens. Researchers have explored their potential as novel antibiotics .

- Benzofuran derivatives possess antioxidant properties, which can help protect cells from oxidative stress and prevent damage caused by free radicals .

- The compound’s structure suggests it may have anti-viral properties. For instance, a novel macrocyclic benzofuran derivative has shown anti-hepatitis C virus activity .

- Benzofuran compounds, including our target molecule, serve as natural drug lead compounds. Their diverse biological activities make them attractive candidates for drug development .

- Recent advances in constructing benzofuran rings have expanded synthetic possibilities. For example:

Anti-Tumor Activity

Antibacterial Properties

Anti-Oxidative Effects

Anti-Viral Potential

Drug Lead Compound

Chemical Synthesis Methods

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

It’s known that both benzofuran and thiazole derivatives have a wide range of biological activities . They exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Given the wide range of biological activities exhibited by benzofuran and thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Given the wide range of biological activities exhibited by benzofuran and thiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.

Action Environment

It’s known that the physico-chemical properties of thiazole resemble pyridine and pyrimidine, including boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-3-25-17-6-4-5-15-11-18(26-19(15)17)16-12-27-21(22-16)23-20(24)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISHBMNTODCAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)

![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)